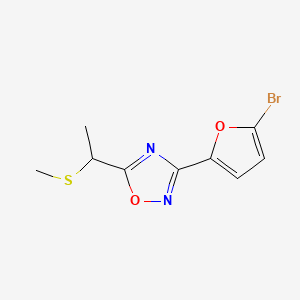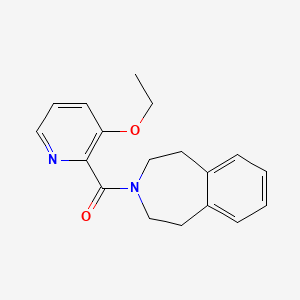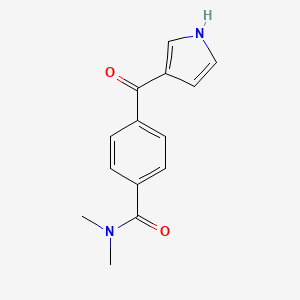
3-(5-Bromofuran-2-yl)-5-(1-methylsulfanylethyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Bromofuran-2-yl)-5-(1-methylsulfanylethyl)-1,2,4-oxadiazole, also known as BFO, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development.
Mécanisme D'action
The mechanism of action of 3-(5-Bromofuran-2-yl)-5-(1-methylsulfanylethyl)-1,2,4-oxadiazole is not yet fully understood, but several studies have suggested that it may act by inhibiting the activity of enzymes involved in various cellular processes. For instance, 3-(5-Bromofuran-2-yl)-5-(1-methylsulfanylethyl)-1,2,4-oxadiazole has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, 3-(5-Bromofuran-2-yl)-5-(1-methylsulfanylethyl)-1,2,4-oxadiazole has been reported to inhibit the activity of histone deacetylases, which play a crucial role in gene expression.
Biochemical and Physiological Effects:
3-(5-Bromofuran-2-yl)-5-(1-methylsulfanylethyl)-1,2,4-oxadiazole has been shown to have several biochemical and physiological effects. In vitro studies have reported that 3-(5-Bromofuran-2-yl)-5-(1-methylsulfanylethyl)-1,2,4-oxadiazole can induce apoptosis in cancer cells by activating caspase-dependent pathways. 3-(5-Bromofuran-2-yl)-5-(1-methylsulfanylethyl)-1,2,4-oxadiazole has also been shown to inhibit the growth of various bacterial and fungal strains. In animal studies, 3-(5-Bromofuran-2-yl)-5-(1-methylsulfanylethyl)-1,2,4-oxadiazole has been reported to possess anti-inflammatory properties, reducing the levels of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-(5-Bromofuran-2-yl)-5-(1-methylsulfanylethyl)-1,2,4-oxadiazole is its potential as a potent antitumor agent. 3-(5-Bromofuran-2-yl)-5-(1-methylsulfanylethyl)-1,2,4-oxadiazole has also been shown to possess antibacterial, antifungal, and anti-inflammatory properties, making it a versatile compound for scientific research. However, one of the limitations of 3-(5-Bromofuran-2-yl)-5-(1-methylsulfanylethyl)-1,2,4-oxadiazole is its relatively low solubility in water, which may limit its use in certain experiments.
Orientations Futures
Several future directions for 3-(5-Bromofuran-2-yl)-5-(1-methylsulfanylethyl)-1,2,4-oxadiazole research include exploring its potential as a drug candidate for the treatment of cancer and infectious diseases. Additionally, further studies are needed to elucidate the mechanism of action of 3-(5-Bromofuran-2-yl)-5-(1-methylsulfanylethyl)-1,2,4-oxadiazole and its potential interactions with other compounds. Future studies may also focus on developing more efficient synthesis methods for 3-(5-Bromofuran-2-yl)-5-(1-methylsulfanylethyl)-1,2,4-oxadiazole and improving its solubility in water.
Conclusion:
In conclusion, 3-(5-Bromofuran-2-yl)-5-(1-methylsulfanylethyl)-1,2,4-oxadiazole is a heterocyclic compound with significant potential for scientific research. Its potential applications in drug discovery and development, as well as its antibacterial, antifungal, and anti-inflammatory properties, make it a versatile compound for scientific research. Further studies are needed to fully understand the mechanism of action of 3-(5-Bromofuran-2-yl)-5-(1-methylsulfanylethyl)-1,2,4-oxadiazole and its potential as a drug candidate for the treatment of various diseases.
Méthodes De Synthèse
3-(5-Bromofuran-2-yl)-5-(1-methylsulfanylethyl)-1,2,4-oxadiazole can be synthesized through a multistep process involving the reaction of a furan derivative with various reagents. One of the most commonly used methods for 3-(5-Bromofuran-2-yl)-5-(1-methylsulfanylethyl)-1,2,4-oxadiazole synthesis involves the reaction of 5-bromo-2-furoic acid with thionyl chloride to produce 5-bromo-2-chlorofuran. The resulting compound is then reacted with 2-aminoethanethiol to produce the desired 3-(5-Bromofuran-2-yl)-5-(1-methylsulfanylethyl)-1,2,4-oxadiazole product.
Applications De Recherche Scientifique
3-(5-Bromofuran-2-yl)-5-(1-methylsulfanylethyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in drug discovery and development. Several studies have reported the potential of 3-(5-Bromofuran-2-yl)-5-(1-methylsulfanylethyl)-1,2,4-oxadiazole as a potent antitumor agent, with the ability to induce apoptosis in cancer cells. 3-(5-Bromofuran-2-yl)-5-(1-methylsulfanylethyl)-1,2,4-oxadiazole has also been shown to possess antibacterial, antifungal, and anti-inflammatory properties.
Propriétés
IUPAC Name |
3-(5-bromofuran-2-yl)-5-(1-methylsulfanylethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O2S/c1-5(15-2)9-11-8(12-14-9)6-3-4-7(10)13-6/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMAVJQJZKGPMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=C(O2)Br)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methoxy-1-(4-methyl-1,4-diazaspiro[5.5]undecan-1-yl)propan-1-one](/img/structure/B7584979.png)

![1-Chloro-2-[1-(dimethylsulfamoylamino)ethyl]-3-fluorobenzene](/img/structure/B7585001.png)
![2-(3-chlorophenyl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]-2-methylpropan-1-one](/img/structure/B7585009.png)
![3-(4-chlorophenyl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]propan-1-one](/img/structure/B7585013.png)
![[4-(pyrrolidine-1-carbonyl)phenyl]-(1H-pyrrol-3-yl)methanone](/img/structure/B7585029.png)

![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2-(2-oxobenzo[cd]indol-1-yl)acetamide](/img/structure/B7585039.png)
![2-[(2-Chlorophenyl)methyl]-7-thia-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B7585043.png)

![[4-(Oxolan-3-yloxy)piperidin-1-yl]-piperidin-1-ylmethanone](/img/structure/B7585062.png)

![3-[(2-Oxo-1-propan-2-ylpiperidin-3-yl)sulfanylmethyl]benzamide](/img/structure/B7585081.png)
![1-Cyclopropyl-4-[(4-methylcyclohexyl)amino]pyrrolidin-2-one](/img/structure/B7585085.png)